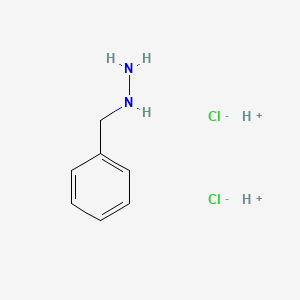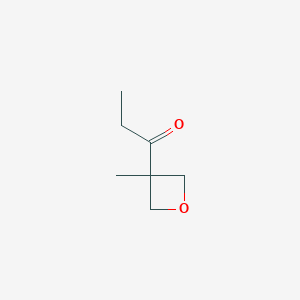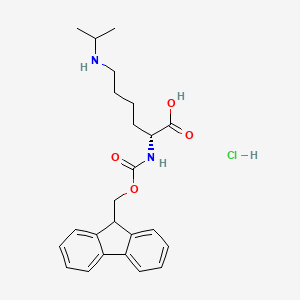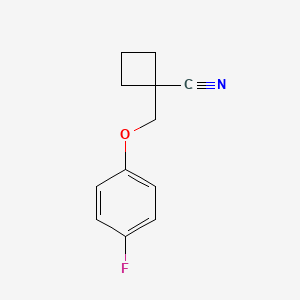
1-((4-Fluorophenoxy)methyl)cyclobutanecarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((4-Fluorophenoxy)methyl)cyclobutanecarbonitrile is an organic compound with the molecular formula C12H12FNO It is a cyclic compound featuring a cyclobutane ring substituted with a fluorophenoxy group and a carbonitrile group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Fluorophenoxy)methyl)cyclobutanecarbonitrile typically involves the reaction of 4-fluorophenol with cyclobutanecarbonitrile under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.
化学反应分析
Types of Reactions
1-((4-Fluorophenoxy)methyl)cyclobutanecarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonitrile group to other functional groups, such as amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as alkoxides and amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.
科学研究应用
1-((4-Fluorophenoxy)methyl)cyclobutanecarbonitrile has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-((4-Fluorophenoxy)methyl)cyclobutanecarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group can enhance binding affinity and selectivity, while the cyclobutanecarbonitrile moiety can modulate the compound’s reactivity and stability. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
1-(4-Fluorophenyl)cyclobutanecarbonitrile: This compound is structurally similar but lacks the phenoxy group.
Methyl 1-(4-fluorophenoxy)cyclobutanecarboxylate: This compound features a carboxylate group instead of a carbonitrile group.
Uniqueness
1-((4-Fluorophenoxy)methyl)cyclobutanecarbonitrile is unique due to the presence of both the fluorophenoxy and carbonitrile groups, which confer distinct chemical and physical properties. These features make it a valuable compound for various research and industrial applications.
属性
分子式 |
C12H12FNO |
|---|---|
分子量 |
205.23 g/mol |
IUPAC 名称 |
1-[(4-fluorophenoxy)methyl]cyclobutane-1-carbonitrile |
InChI |
InChI=1S/C12H12FNO/c13-10-2-4-11(5-3-10)15-9-12(8-14)6-1-7-12/h2-5H,1,6-7,9H2 |
InChI 键 |
VPANZJHDFRQKHK-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C1)(COC2=CC=C(C=C2)F)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Bromo-4-methoxyimidazo[2,1-f][1,2,4]triazin-2-amine](/img/structure/B13009947.png)
![tert-Butyl (3R,5R)-rel-3-hydroxy-1-oxa-7-azaspiro[4.5]decane-7-carboxylate](/img/structure/B13009948.png)
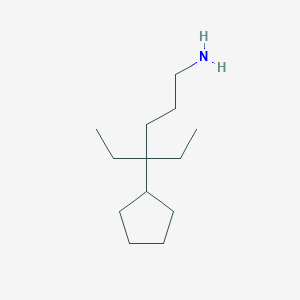
![4-chloro-2-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B13009955.png)
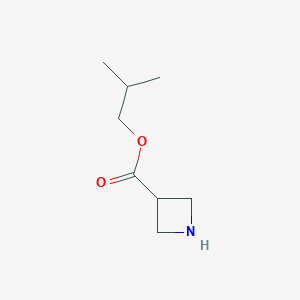

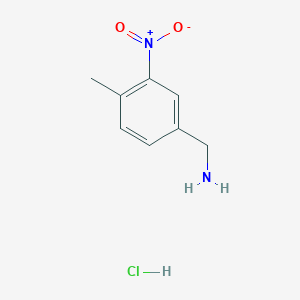
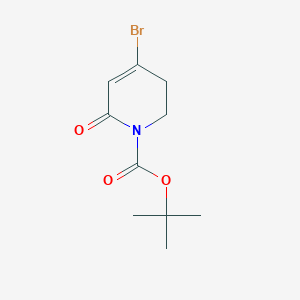
![(2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl)methylamine](/img/structure/B13009997.png)
![N,N,5'-Trimethyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-amine](/img/structure/B13010002.png)
